molecular formula C16H19N5 B8002804 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1206969-38-1

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8002804
CAS No.: 1206969-38-1
M. Wt: 281.36 g/mol
InChI Key: WACUYHHVMHQYFE-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a piperidine ring, and a pyrrolopyridine core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the piperidine ring via nucleophilic substitution. The final step often involves the construction of the pyrrolopyridine core through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure the cost-effective and sustainable production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrazole or piperidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide
  • 1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide

Uniqueness

Compared to similar compounds, 5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-3-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-21-10-13(8-20-21)12-6-14-15(9-19-16(14)18-7-12)11-2-4-17-5-3-11/h6-11,17H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACUYHHVMHQYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(NC=C3C4CCNCC4)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148808
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-38-1
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methyl-1H-pyrazol-4-yl)-3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
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5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-(1-methyl-1H-pyrazol-4-yl)-3-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine

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